molecular formula C6H14N2O2 B071243 (3-(Dimethylamino)propyl)carbamic acid CAS No. 188309-01-5

(3-(Dimethylamino)propyl)carbamic acid

Cat. No. B071243
M. Wt: 146.19 g/mol
InChI Key: RHLCLUWWRHEMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Dimethylamino)propyl)carbamic acid, also known as NPC-15437, is a chemical compound that belongs to the class of carbamate derivatives. It is a potent inhibitor of acetylcholinesterase (AChE) and has been extensively studied for its potential use in the treatment of Alzheimer's disease.

Mechanism Of Action

(3-(Dimethylamino)propyl)carbamic acid inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

(3-(Dimethylamino)propyl)carbamic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce amyloid beta levels, a key factor in the development of Alzheimer's disease. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

(3-(Dimethylamino)propyl)carbamic acid is a potent inhibitor of AChE and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Further research is needed to optimize the formulation of (3-(Dimethylamino)propyl)carbamic acid for use in lab experiments.

Future Directions

Future research on (3-(Dimethylamino)propyl)carbamic acid should focus on optimizing its formulation for use in clinical trials. In addition, further studies are needed to determine the optimal dose and duration of treatment for Alzheimer's disease. Other potential applications of (3-(Dimethylamino)propyl)carbamic acid include the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel AChE inhibitors based on the structure of (3-(Dimethylamino)propyl)carbamic acid may lead to the discovery of new treatments for Alzheimer's disease and other neurological disorders.

Synthesis Methods

The synthesis of (3-(Dimethylamino)propyl)carbamic acid involves the reaction of 3-dimethylaminopropylamine with methyl chloroformate. The reaction yields (3-(Dimethylamino)propyl)carbamic acid as a white crystalline solid with a melting point of 69-70°C. Other methods of synthesis have also been reported, including the use of triphosgene as a coupling reagent.

Scientific Research Applications

(3-(Dimethylamino)propyl)carbamic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to be a potent inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for cognitive function, and its depletion is a hallmark of Alzheimer's disease.

properties

CAS RN

188309-01-5

Product Name

(3-(Dimethylamino)propyl)carbamic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

3-(dimethylamino)propylcarbamic acid

InChI

InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10)

InChI Key

RHLCLUWWRHEMDQ-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)O

Canonical SMILES

CN(C)CCCNC(=O)O

synonyms

Carbamic acid, [3-(dimethylamino)propyl]- (9CI)

Origin of Product

United States

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